
2-(Methylamino)isocamphane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecamylamine hydrochloride is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. It was first introduced in the 1950s as an antihypertensive drug . This compound is a secondary aliphatic amine and has been used in various medical and research applications, including the treatment of hypertension and as a research tool in neuroscience .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mecamylamine hydrochloride can be synthesized through the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine.
Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain pure mecamylamine hydrochloride.
Industrial Production Methods: Industrial production of mecamylamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes:
Bulk Synthesis: Large quantities of the starting material are reacted with hydrochloric acid.
Purification: The crude product is purified using industrial-scale techniques such as crystallization, filtration, and drying.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions: Mecamylamine hydrochloride primarily undergoes substitution reactions due to the presence of the amine group. Common reactions include:
N-Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions:
N-Alkylation: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Acylation: Acyl chlorides or anhydrides, base (e.g., pyridine), solvent (e.g., dichloromethane).
Major Products:
N-Alkylation: N-alkylmecamylamine derivatives.
Acylation: Amide derivatives of mecamylamine.
Aplicaciones Científicas De Investigación
Mecamylamine hydrochloride has a wide range of applications in scientific research:
Neuroscience: Used as a research tool to study nicotinic acetylcholine receptors and their role in the nervous system.
Pharmacology: Investigated for its potential use in treating nicotine addiction and other neuropsychiatric disorders.
Medicine: Used in clinical trials for its potential antidepressant properties.
Chemistry: Employed in studies involving the synthesis and reactivity of secondary amines.
Mecanismo De Acción
Mecamylamine hydrochloride acts as a ganglionic blocker by preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in a reduction of sympathetic tone, vasodilation, and decreased cardiac output, leading to its antihypertensive effects . The compound crosses the blood-brain barrier and exerts its effects on the central nervous system by blocking nicotinic acetylcholine receptors .
Comparación Con Compuestos Similares
Hexamethonium: Another ganglionic blocker used for hypertension.
Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.
Comparison:
Mecamylamine Hydrochloride: Non-selective, non-competitive antagonist of nicotinic acetylcholine receptors, crosses the blood-brain barrier, used in research and clinical applications.
Hexamethonium: Selective ganglionic blocker, does not cross the blood-brain barrier, primarily used for hypertension.
Trimethaphan: Short-acting, used in hypertensive emergencies, does not cross the blood-brain barrier.
Mecamylamine hydrochloride is unique due to its ability to cross the blood-brain barrier and its wide range of applications in both research and clinical settings.
Propiedades
Fórmula molecular |
C11H22ClN |
|---|---|
Peso molecular |
203.75 g/mol |
Nombre IUPAC |
(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11?;/m1./s1 |
Clave InChI |
PKVZBNCYEICAQP-CIISUUNXSA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C.Cl |
SMILES canónico |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


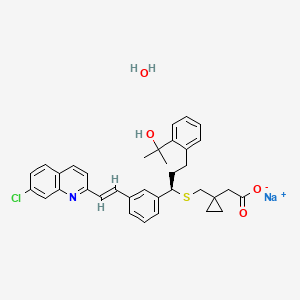
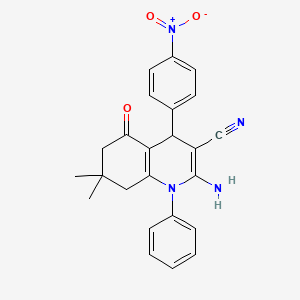
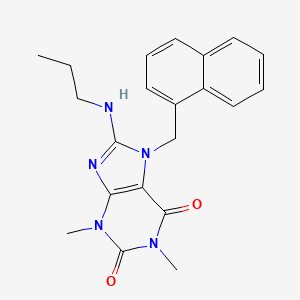

![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)


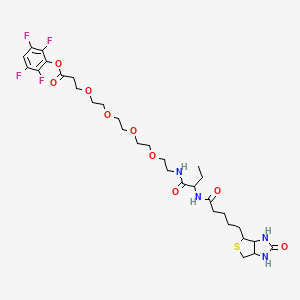
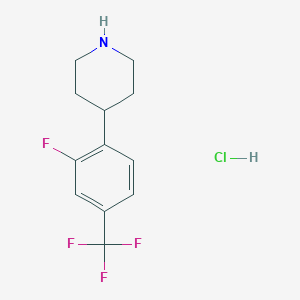
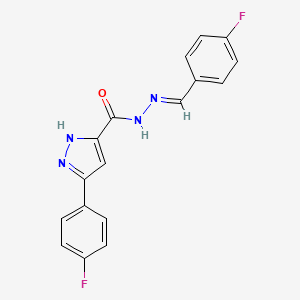
![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12041229.png)
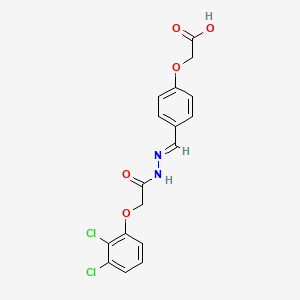
![8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12041234.png)
